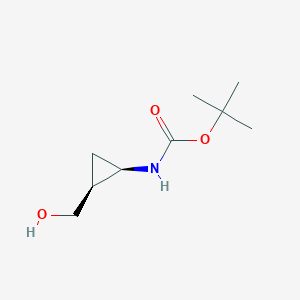
3-Methyl-5-phenylpyridazine
Vue d'ensemble
Description
3-Methyl-5-phenylpyridazine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is a solid substance that is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-phenylpyridazine consists of a pyridazine ring with a methyl group at the 3rd position and a phenyl group at the 5th position . Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-5-phenylpyridazine are not detailed in the retrieved sources, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .Physical And Chemical Properties Analysis
3-Methyl-5-phenylpyridazine is a solid substance that is typically stored at room temperature . Its molecular weight is 170.21 .Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives, including 3-Methyl-5-phenylpyridazine, have been shown to exhibit antimicrobial properties . These compounds can inhibit the growth of bacteria and other microorganisms, making them potentially useful in the development of new antimicrobial drugs.
Antidepressant Properties
Research has indicated that pyridazine derivatives can have antidepressant effects . This suggests that 3-Methyl-5-phenylpyridazine could potentially be used in the treatment of depression and other mood disorders.
Antihypertensive Effects
Pyridazine derivatives have been found to have antihypertensive properties . This means that 3-Methyl-5-phenylpyridazine could potentially be used in the treatment of high blood pressure.
Anticancer Activity
Some studies have suggested that pyridazine derivatives can exhibit anticancer activity . This means that 3-Methyl-5-phenylpyridazine could potentially be used in cancer treatment.
Antiplatelet Properties
Pyridazine derivatives have been found to have antiplatelet properties . This suggests that 3-Methyl-5-phenylpyridazine could potentially be used to prevent blood clots.
Antiulcer Activity
Research has indicated that pyridazine derivatives can have antiulcer effects . This suggests that 3-Methyl-5-phenylpyridazine could potentially be used in the treatment of ulcers.
Herbicidal Properties
Pyridazine derivatives have been found to have herbicidal properties . This means that 3-Methyl-5-phenylpyridazine could potentially be used in the development of new herbicides.
Antifeedant Activity
Research has suggested that pyridazine derivatives can have antifeedant properties . This means that 3-Methyl-5-phenylpyridazine could potentially be used in pest control by discouraging pests from feeding.
Mécanisme D'action
Target of Action
3-Methyl-5-phenylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities Pyridazinone derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
The mode of action of 3-Methyl-5-phenylpyridazine is based on its capacity to inhibit calcium ion influx . This inhibition is crucial as calcium ions play a significant role in various cellular processes, including the activation of platelet aggregation .
Biochemical Pathways
Given its reported ability to inhibit calcium ion influx , it can be inferred that it may affect pathways related to calcium signaling and platelet aggregation.
Result of Action
The molecular and cellular effects of 3-Methyl-5-phenylpyridazine’s action are likely related to its inhibition of calcium ion influx . By inhibiting this process, the compound could potentially alter cellular functions that depend on calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth.
Propriétés
IUPAC Name |
3-methyl-5-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(8-12-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKJUGNFHWPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371714 | |
| Record name | 3-methyl-5-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184021-10-1 | |
| Record name | 3-methyl-5-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-5-PHENYLPYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)




![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
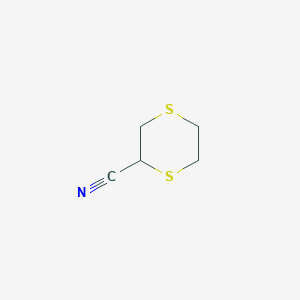
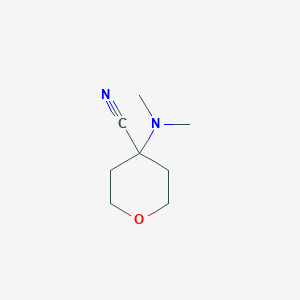

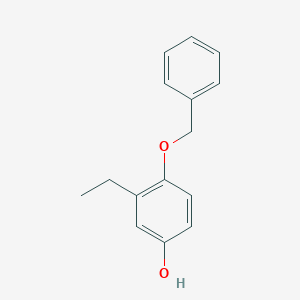
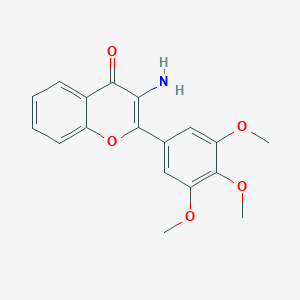
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)

